N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features both furan and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with furan-2-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include dihydrobenzothiazole derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting EGFR, the compound can disrupt signaling pathways that promote cancer cell growth, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also contains a furan ring and has been studied for its neurochemical properties.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with potential biological activities.
Uniqueness: N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its dual presence of furan and benzothiazole rings, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASYKADDHTUIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320518 | |
Record name | N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155672-49-4 | |
Record name | N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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